molecular formula C15H14BrN3O3 B10814987 N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide CAS No. 854350-48-4

N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide

Cat. No.: B10814987
CAS No.: 854350-48-4
M. Wt: 364.19 g/mol
InChI Key: ONFHZHKPXDHPAR-UHFFFAOYSA-N
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Description

N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C15H14BrN3O3. It is characterized by the presence of a bromophenoxy group attached to a propanoyl chain, which is further connected to a pyridine-2-carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide typically involves a multi-step process. One common method starts with the reaction of 3-bromophenol with propionyl chloride to form 3-bromophenoxypropionyl chloride. This intermediate is then reacted with pyridine-2-carbohydrazide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide is unique due to the specific positioning of the bromine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Properties

CAS No.

854350-48-4

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C15H14BrN3O3/c1-10(22-12-6-4-5-11(16)9-12)14(20)18-19-15(21)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

ONFHZHKPXDHPAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=CC=N1)OC2=CC(=CC=C2)Br

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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